6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide
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Overview
Description
6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its potential as purine analogs and its role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide typically involves the cyclization of S-alkylated derivatives. One common method includes the reaction of 2-aminothiazoles with ethyl acetoacetate in the presence of acetic or polyphosphoric acid . This reaction yields a series of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives, which can be further nitrated and reduced to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity, making the process more efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction of nitro derivatives yields amino derivatives.
Substitution: The compound can undergo substitution reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Oxidation: Nitric and sulfuric acid mixtures are commonly used for nitration.
Reduction: Reduction is typically carried out using hydrogenation or chemical reducing agents.
Substitution: Sulfonation reactions often use concentrated sulfuric acid.
Major Products Formed
Oxidation: 6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ones.
Reduction: 6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ones.
Substitution: Sulfonic acid derivatives.
Scientific Research Applications
6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide involves its interaction with various molecular targets and pathways. As a purine analog, it can inhibit enzymes involved in DNA and RNA synthesis, leading to its antibacterial and antitubercular effects . Additionally, its ability to interact with specific receptors and enzymes contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Sulfonic Acid Derivatives: These derivatives have enhanced solubility and bioavailability.
Uniqueness
6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide stands out due to its broad spectrum of biological activities and its potential as a versatile building block for drug development. Its unique combination of nitrogen and sulfur heterocycles makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-amino-[1,3]thiazolo[3,2-a]pyrimidin-5-one;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS.2BrH/c7-4-3-8-6-9(5(4)10)1-2-11-6;;/h1-3H,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFBFINAKGZICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C(=O)N21)N.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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